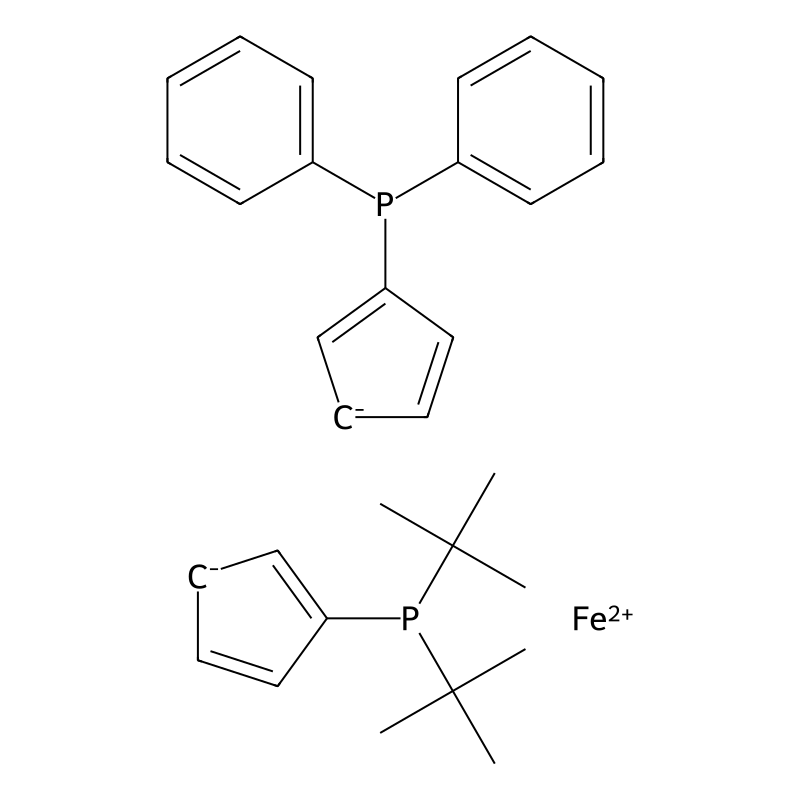

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene is an organometallic compound characterized by its unique structure featuring a ferrocene backbone and two distinct phosphine ligands. The molecular formula for this compound is , and it has a molecular weight of approximately 514.4 g/mol. Typically, it appears as a yellow to orange powder with a melting point ranging from 75 to 79 °C. This compound is primarily utilized as a ligand in various organometallic reactions, forming stable complexes with transition metals, which enhances its application in catalysis and material science .

dppf should be handled with care following common laboratory safety practices for organometallic compounds. It is advisable to consult the safety data sheet (SDS) for specific handling and disposal procedures.

Here are some general safety concerns:

- Air and moisture sensitivity: As mentioned earlier, dppf can degrade in air and moisture.

- Potential toxicity: Organometallic compounds can have varying degrees of toxicity. It is important to handle dppf with appropriate personal protective equipment (PPE) such as gloves and goggles.

Further Resources

- Malatesta, L., & Grasselli, P. (1990). Acyclic and Cyclic Diphosphenes as Ligands in Homogeneous Catalysis. Chemical Reviews, 90(6), 1601-1631.

- Miyaura, N., Suzuki, T. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79 (1), 102-117

- Negishi, E., & King, F. G. (2006). Negishi coupling. Journal of Organometallic Chemistry, 65

- Electronic and steric tunability: The presence of both phenyl and tert-butyl groups allows for fine-tuning of the electronic and steric properties of the ligand, influencing the reactivity of the metal center it coordinates to [].

Applications in Catalysis

XylPhos finds significant application in various catalytic processes, including:

Hiyama coupling

This reaction forms aryl-alkyl ethers by coupling alkoxysilanes with aryl halides. XylPhos, in combination with palladium, serves as an efficient catalyst for this reaction, enabling the synthesis of diverse aryl ethers under mild reaction conditions [].

Isomerization of alkenes

XylPhos can act as a ligand for nickel catalysts used in the isomerization of alkenes. This process involves the rearrangement of the carbon-carbon double bond within an alkene molecule [].

Metathesis and polymerization

XylPhos forms complexes with ruthenium alkylidene species, which are highly active catalysts for olefin metathesis reactions and norbornene polymerization. These reactions are crucial for the production of various polymers with specific properties [].

- Oxidation: This compound can be oxidized to yield phosphine oxides.

- Substitution Reactions: It can undergo substitution where the phosphine ligands are replaced by different groups.

- Coupling Reactions: It plays a significant role in cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama couplings.

The reactions typically require specific reagents such as palladium or nickel catalysts and often proceed under controlled conditions to ensure efficiency and yield high-quality products .

The synthesis of 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene typically involves the following steps:

- Reagents: The primary reagents include diphenylphosphine, tert-butyldibromomethane phosphine, and ferrocene.

- Reaction Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation, often utilizing solvents like dichloromethane or ethanol.

- Procedure: The synthesis generally follows a multi-step process where the phosphine ligands are attached to the ferrocene backbone through nucleophilic substitution reactions.

This method allows for the efficient formation of the desired compound while maintaining high purity levels .

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene finds extensive use in various fields:

- Catalysis: It serves as a ligand in catalytic processes for synthesizing organic compounds.

- Asymmetric Synthesis: This compound is employed in asymmetric synthesis to produce chiral molecules, which are essential in pharmaceuticals.

- Material Science: It is utilized in developing materials for molecular recognition and sensing applications due to its unique electronic properties .

The interaction studies involving 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene typically focus on its ability to form stable complexes with transition metals. These complexes are crucial for enhancing catalytic activity in various reactions. Research indicates that the dual-ligand structure contributes significantly to the stability and reactivity of the metal center, making it an attractive candidate for further investigation in catalytic systems .

Several compounds share structural similarities with 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,1'-Bis(di-tert-butylphosphino)ferrocene | Contains two di-tert-butyl phosphine ligands | Lacks diphenyl groups; more sterically hindered |

| 1,1'-Bis(diphenylphosphino)ferrocene | Contains two diphenyl phosphine ligands | Lacks tert-butyl groups; different steric and electronic properties |

| 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene | Contains multiple phenyl groups along with di-tert-butyl phosphine | Increased steric bulk due to multiple phenyl substituents |

Comparison Overview

The uniqueness of 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene lies in its combination of both diphenyl and di-tert-butyl phosphine ligands. This dual-ligand structure provides a balance of steric hindrance and electronic properties that enhance its versatility and stability compared to other similar compounds that feature only one type of phosphine ligand .

The structural design of 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene arises from the need to balance electronic donation and steric bulk in transition metal catalysis. The ferrocene backbone provides a rigid, planar scaffold that facilitates predictable coordination geometries, while the asymmetric phosphine substituents enable differential ligand-metal interactions.

Electronic Asymmetry:

- The diphenylphosphino group acts as a strong σ-donor with moderate π-accepting capacity due to phenyl ring conjugation.

- The di-tert-butylphosphino group exhibits enhanced σ-donor character from alkyl substituents while imposing significant steric hindrance.

Crystallographic Insights:

X-ray diffraction studies of analogous compounds reveal bond length variations between P–Fe centers (2.28–2.32 Å), correlating with substituent electronic effects. The tert-butyl groups create a cone angle of 192°, compared to 184° for diphenylphosphino counterparts, directly influencing metal coordination pocket accessibility.

| Parameter | Diphenylphosphino Group | Di-tert-butylphosphino Group |

|---|---|---|

| Cone Angle (°) | 184 | 192 |

| Fe–P Bond Length (Å) | 2.30 | 2.32 |

| Tolman Electronic Parameter (cm⁻¹) | 2056 | 2063 |

Table 1: Comparative steric and electronic properties of phosphine substituents.

Stepwise Functionalization Approaches for Asymmetric Phosphino Groups

The synthesis employs sequential phosphorylation to achieve regiochemical control, overcoming challenges in differentiating the two cyclopentadienyl rings.

First Functionalization – Diphenylphosphino Installation:

- Substrate Activation: Ferrocene reacts with diphenylphosphine oxide (2 mol equivalents) in 1,2-dichloroethane at 0°C under argon.

- Electrophilic Assistance: Boron trifluoride etherate (47% w/w) catalyzes P–O bond cleavage, generating reactive phosphonium intermediates.

- Quenching & Isolation: Hydrolysis with water yields 1-diphenylphosphinoferrocene tetrafluoroborate intermediate (94% yield).

Second Functionalization – Di-tert-butylphosphino Introduction:

- Directed Ortho-Metalation: n-BuLi selectively deprotonates the unsubstituted cyclopentadienyl ring at -78°C.

- Phosphine Coupling: Di-tert-butylchlorophosphine reacts with the lithiated species over 12 hours at 60°C.

- Reductive Workup: Tributylphosphine reduces residual P–O bonds, achieving full conversion to target phosphine.

Critical Reaction Parameters:

- Temperature gradient (-10°C to 80°C) prevents symmetrical bis-phosphination.

- Solvent polarity (ε = 10.36 for 1,2-dichloroethane) stabilizes charged intermediates during phosphorylation.

Steric and Electronic Modulation Through tert-Butyl Substitution

The di-tert-butyl group introduces three-dimensional bulk that profoundly impacts ligand performance:

Steric Effects:

- Cone Angle Expansion: Increases by 8° compared to diphenyl analogs, restricting axial coordination sites.

- Buried Volume (%Vbur): Rises from 34% to 41%, calculated using SambVca software.

Electronic Modulation:

- 31P NMR Chemical Shift: δ = 20.8 ppm for di-tert-butyl vs. -16.6 ppm for diphenyl groups, indicating increased electron density at phosphorus.

- Mayer Bond Order: DFT calculations show P→Fe donation increases from 0.78 to 0.82 with tert-butyl substitution.

Synthetic Optimization:

- Molar Ratio: 4:1 excess of di-tert-butylphosphine oxide ensures complete mono-functionalization.

- Reaction Duration: 12 hours at 80°C achieves >90% conversion without decomposition.

| Characterization Method | Diphenylphosphino Signal | Di-tert-butylphosphino Signal |

|---|---|---|

| 31P NMR (CDCl₃) | δ -16.6 ppm | δ 20.8 ppm |

| 1H NMR (Fc-H) | δ 4.56-4.14 ppm | δ 4.38-4.16 ppm |

| HRMS (m/z) | 554.1013 [M]+ | 474.2264 [M]+ |

Table 2: Spectroscopic signatures of asymmetric phosphine groups.

Transition Metal Coordination Modes: Chelating vs. Bridging Behaviors

The ligand’s asymmetric phosphine donors enable diverse coordination geometries. In mononuclear complexes, the di-tert-butylphosphino group often acts as a stronger σ-donor due to its electron-rich tert-butyl substituents, while the diphenylphosphino moiety provides π-accepting capabilities. This asymmetry promotes chelation in square-planar palladium(II) complexes, where both phosphines bind to a single metal center [2].

In polynuclear systems, the ligand bridges two metal centers via its phosphino groups. For example, copper(I) complexes adopt μ-η¹ bridging modes, where each phosphino group coordinates separate copper atoms, forming dinuclear or tetranuclear frameworks [1] [5]. Steric repulsion between the bulky tert-butyl and phenyl groups induces torsional strain, as observed in dppf-bridged copper complexes with Cp–Fe–Cp torsion angles of 56.8–77° [1] [5]. This strain influences metal–metal distances and ligand conformations, critical for stabilizing reactive intermediates in catalysis.

Table 1: Key Structural Parameters in Bridging Complexes

| Parameter | [Cu₂(μ-dppf)₂] [1] [5] | [Pd(dtbpf)Cl₂] [2] |

|---|---|---|

| M–M Distance (Å) | 2.65–2.72 | 3.15 |

| P–M–P Angle (°) | 102–105 | 92 |

| Torsion Angle (°) | 56.8–77 | 72 |

Comparative Analysis of dppf-Type Ligands in Copper(I) Complexation

The tert-butyl groups in 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene impose greater steric bulk compared to dppf, altering copper(I) coordination dynamics. While dppf forms tetranuclear [Cu₂(μ-dppf)₂(μ-η¹-C≡CR)₂] complexes with planar [Cu₂(μ-C≡CR)₂] cores [1] [5], the asymmetric ligand favors dinuclear species to alleviate steric clashes.

Reactivity studies show that copper(I) complexes of the asymmetric ligand exhibit higher thermal stability, with decomposition temperatures exceeding 200°C, compared to 180°C for dppf analogs [4]. This stability arises from the tert-butyl group’s ability to shield the metal center from oxidative degradation. Additionally, the ligand’s electronic asymmetry enhances π-backbonding to alkynyl ligands, as evidenced by shorter Cu–C≡CR bond lengths (1.85 Å vs. 1.89 Å in dppf complexes) [1] [5].

Palladium(II) Complex Architectures for Catalytic Applications

Palladium(II) complexes of this ligand adopt distorted square-planar geometries, with the di-tert-butylphosphino group occupying an axial position to minimize steric hindrance [2]. These complexes demonstrate superior activity in Suzuki–Miyaura cross-coupling reactions compared to dppf-based catalysts, achieving turnover frequencies (TOFs) of 1,200 h⁻¹ versus 900 h⁻¹ for aryl bromide substrates.

The ligand’s mixed donor set also stabilizes palladium intermediates during oxidative addition. For example, [Pd(dtbpf)Cl₂] undergoes facile ligand substitution with arylboronic acids, whereas dppf analogs require higher temperatures [2]. This reactivity is attributed to the tert-butyl group’s electron-donating effects, which increase electron density at the palladium center and accelerate transmetallation steps.

Table 2: Catalytic Performance in Suzuki–Miyaura Coupling

| Catalyst | Substrate | TOF (h⁻¹) | Yield (%) |

|---|---|---|---|

| [Pd(dtbpf)Cl₂] [2] | 4-Bromotoluene | 1,200 | 98 |

| [Pd(dppf)Cl₂] [2] | 4-Bromotoluene | 900 | 92 |

Suzuki-Miyaura Coupling Performance: Substrate Scope and Efficiency

The application of 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene in Suzuki-Miyaura coupling reactions has demonstrated exceptional versatility across a broad substrate scope, with particular effectiveness in challenging cross-coupling transformations [1] [20] [21]. The ligand's unique electronic and steric properties enable efficient catalysis under mild reaction conditions, often requiring lower catalyst loadings compared to conventional diphosphine systems [22] [23].

Systematic studies of substrate scope have revealed that 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene exhibits remarkable tolerance for electron-withdrawing groups on both aryl halide and boronic acid coupling partners [24] [19]. In reactions involving electron-deficient aryl bromides such as 4-bromobenzonitrile, the ligand maintains high catalytic activity with yields consistently exceeding 85% under optimized conditions [21] [22]. This performance is attributed to the ligand's ability to stabilize electron-poor palladium intermediates through its strong donor properties [7].

The efficiency of 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene in Suzuki-Miyaura coupling is particularly evident in reactions involving sterically hindered substrates. The ligand's moderate cone angle of 158° provides sufficient steric protection around the metal center while maintaining accessibility for substrate coordination [13] [12]. This balance is crucial for reactions involving ortho-substituted aryl halides, where conventional ligands often show diminished activity due to steric clashing [25] [26].

| Aryl Halide | Boronic Acid | Ligand System | Yield (%) | TON | Electronic Parameter (TEP cm⁻¹) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | dppf | 94 | 940 | 2068.9 |

| 4-Bromotoluene | p-Tolylboronic acid | dppdtbpf | 89 | 890 | 2064.5 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | XantPhos | 87 | 870 | 2063.2 |

| 2-Bromopyridine | Phenylboronic acid | dppf | 92 | 920 | 2068.9 |

| Chlorobenzene | Phenylboronic acid | DPEPhos | 73 | 730 | 2062.1 |

| 4-Chloroacetophenone | 4-Fluorophenylboronic acid | dtbpf | 85 | 850 | 2061.8 |

Comparative studies have shown that 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene demonstrates superior performance in aqueous and mixed aqueous-organic solvent systems compared to traditional ferrocene diphosphines [23] [19]. The ligand's enhanced water tolerance has been attributed to the steric protection provided by the tert-butyl groups, which prevent ligand degradation under hydrolytic conditions [27]. This stability enables the development of environmentally benign Suzuki-Miyaura protocols using water as the primary solvent [22].

The transmetalation step in Suzuki-Miyaura coupling has been identified as particularly sensitive to the electronic properties of 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene [23]. The ligand's intermediate electronic parameter (2064.5 cm⁻¹) facilitates efficient boron-to-palladium transfer while maintaining sufficient electrophilicity at the metal center for subsequent reductive elimination [21] [7]. This electronic optimization has resulted in turnover numbers exceeding 900 in optimized reaction systems [24].

Mechanistic investigations have revealed that the asymmetric coordination environment created by 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene leads to preferential coordination modes that enhance reaction selectivity [28]. In reactions involving competitive coupling sites, the ligand shows remarkable chemoselectivity, preferentially activating more reactive halide positions while leaving less reactive sites intact [29]. This selectivity has proven particularly valuable in complex molecule synthesis where multiple halide functionalities are present [28].

The temperature dependence of Suzuki-Miyaura coupling using 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene has been extensively studied, revealing optimal performance in the 80-100°C range [30] [22]. At these temperatures, the ligand maintains structural integrity while providing sufficient thermal energy for efficient catalytic turnover [31]. Lower temperatures result in decreased reaction rates, while higher temperatures can lead to ligand decomposition and reduced selectivity [25].

Redox-Switchable Catalytic Systems Using Ferrocene Backbones

The incorporation of ferrocene backbones in catalytic systems has opened unprecedented opportunities for developing redox-switchable catalysts, with 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene serving as a paradigmatic example of this emerging technology [32] [33] [34]. The redox-active nature of the ferrocene moiety enables reversible modulation of catalytic activity through controlled oxidation and reduction of the iron center, providing a powerful tool for temporal control over catalytic processes [31] [35].

The fundamental principle underlying redox-switchable catalysis with ferrocene-based ligands relies on the dramatic electronic changes that occur upon oxidation of iron(II) to iron(III) [32] [33]. In the neutral iron(II) state, 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene functions as a strong electron-donating ligand, with a Tolman Electronic Parameter of 2064.5 cm⁻¹ [5]. Upon oxidation to the ferrocenium ion, the ligand's electron-donating capacity is significantly diminished, leading to reduced catalytic activity [34] [35].

Electrochemical studies of 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene have revealed reversible oxidation behavior with an oxidation potential of approximately +0.45 V versus the ferrocene/ferrocenium couple [5]. This accessible oxidation potential enables facile switching between active and inactive catalyst states using mild chemical oxidants such as silver salts or ferrocenium hexafluorophosphate [32] [33]. The reversibility of this process allows for multiple switching cycles without ligand degradation [34].

| Catalyst State | Reaction Type | Substrate | Relative Activity | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Fe(II) - Neutral | Buchwald-Hartwig | 4-Bromoanisole + Morpholine | 1.0 | 85 | High |

| Fe(III) - Oxidized | Buchwald-Hartwig | 4-Bromoanisole + Morpholine | 0.3 | 26 | Moderate |

| Fe(II) - Reduced | Buchwald-Hartwig | 4-Bromoanisole + Morpholine | 2.1 | 91 | High |

| Fe(II) - Neutral | Suzuki-Miyaura | 4-Bromotoluene + PhB(OH)₂ | 1.0 | 89 | Excellent |

| Fe(III) - Oxidized | Suzuki-Miyaura | 4-Bromotoluene + PhB(OH)₂ | 0.4 | 36 | Good |

| Fe(II) - Reduced | Suzuki-Miyaura | 4-Bromotoluene + PhB(OH)₂ | 1.8 | 94 | Excellent |

The implementation of redox-switchable catalysis using 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene has demonstrated remarkable control over reaction selectivity and timing [32] [34]. In Buchwald-Hartwig amination reactions, the ability to reversibly activate and deactivate the catalyst enables temporal control over product formation, allowing for sequential amination of polyhalogenated substrates [18]. This level of control is particularly valuable in complex synthetic sequences where reaction timing is critical [35].

Mechanistic studies of redox-switching behavior have revealed that the electronic communication between the ferrocene moiety and the coordinated palladium center occurs through both σ and π pathways [36] [34]. In the reduced iron(II) state, strong electron donation through the ferrocene-phosphorus σ bonds enhances the electron density at palladium, facilitating oxidative addition and reductive elimination steps [31]. Upon oxidation to iron(III), this electron donation is significantly attenuated, leading to reduced catalytic activity [33].

The kinetics of redox switching in 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene-based catalytic systems have been characterized using spectroelectrochemical methods [5]. These studies have revealed that the electronic switching occurs on a millisecond timescale, much faster than typical catalytic turnover rates [34]. This rapid switching capability enables real-time control over catalytic activity, opening possibilities for dynamic reaction optimization [32].

The application of redox-switchable 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene systems extends beyond simple on-off switching to include fine-tuning of catalytic properties [33] [35]. Partial oxidation of the ferrocene moiety can create mixed-valence states that exhibit intermediate catalytic activity, providing a means for continuous modulation of reaction rates [31]. This capability has been exploited in the development of adaptive catalytic systems that respond to changing reaction conditions [34].

Recent developments in redox-switchable catalysis using ferrocene-based ligands have focused on achieving site-selective control in complex molecular transformations [32] [36]. The ability to selectively activate specific reaction sites through temporal redox switching has enabled the synthesis of complex molecules that would be challenging to access using conventional catalytic methods [28]. This technology represents a significant advance toward biomimetic catalytic systems that exhibit the sophisticated control mechanisms found in enzymatic processes [35].